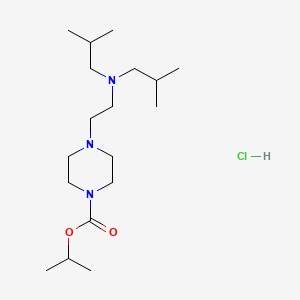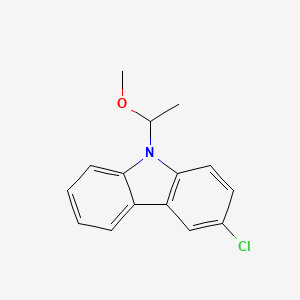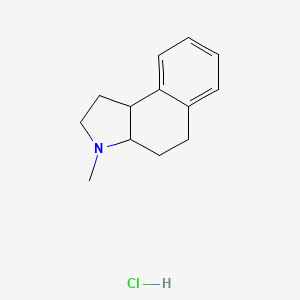
1,2,3a,4,5,9b-Hexahydro-3-methyl-3H-benz(e)indole, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3a,4,5,9b-Hexahydro-3-methyl-3H-benz(e)indole, hydrochloride is a chemical compound known for its unique structure and properties. This compound is part of the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3a,4,5,9b-Hexahydro-3-methyl-3H-benz(e)indole involves several steps. One common method includes the reduction of tricyclic enamines. For instance, the reduction of air-sensitive tricyclic enamines with reagents such as sodium borohydride, sodium cyanoborohydride, palladium on carbon in ethanol, and platinum oxide in ethanol or acetic acid can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reduction techniques. The choice of reagents and conditions may vary to optimize yield and purity, but the fundamental process remains consistent with laboratory-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1,2,3a,4,5,9b-Hexahydro-3-methyl-3H-benz(e)indole undergoes various chemical reactions, including:
Reduction: As mentioned, the compound can be synthesized through reduction reactions.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Reduction: Sodium borohydride, sodium cyanoborohydride, palladium on carbon, platinum oxide.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield the hexahydro-indole structure, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
1,2,3a,4,5,9b-Hexahydro-3-methyl-3H-benz(e)indole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential interactions with biological receptors, particularly dopamine receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic properties.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1,2,3a,4,5,9b-Hexahydro-3-methyl-3H-benz(e)indole involves its interaction with molecular targets such as dopamine receptors. The compound has been shown to exhibit binding affinity at dopamine D1 and D2 receptors, which are involved in various neurological processes . This interaction can modulate neurotransmitter activity, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,2,3a,4,5,9b-Hexahydro-3-methyl-3H-benz(e)indole is unique due to its specific structure and binding affinity to dopamine receptors. This distinguishes it from other similar compounds, which may have different substituents or stereochemistry, leading to variations in their biological activity and applications.
Properties
CAS No. |
32920-59-5 |
|---|---|
Molecular Formula |
C13H18ClN |
Molecular Weight |
223.74 g/mol |
IUPAC Name |
3-methyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indole;hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c1-14-9-8-12-11-5-3-2-4-10(11)6-7-13(12)14;/h2-5,12-13H,6-9H2,1H3;1H |
InChI Key |
CFSWIERVAOUTBN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2C1CCC3=CC=CC=C23.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



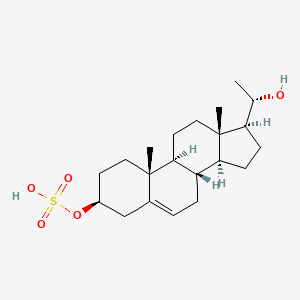
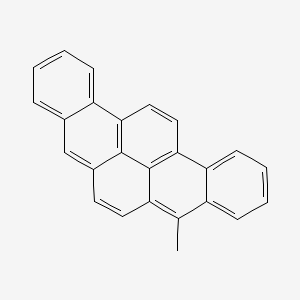
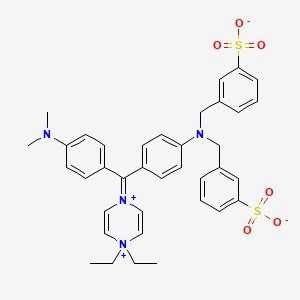
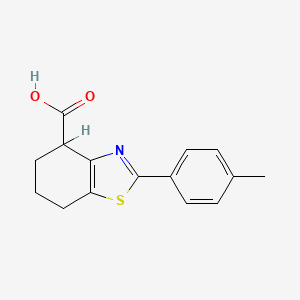
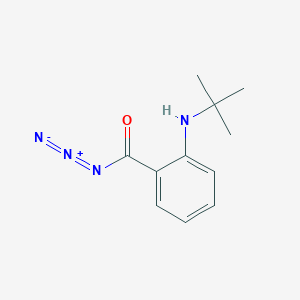
![N-[(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]formamide](/img/structure/B14689155.png)
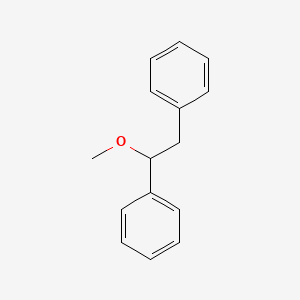
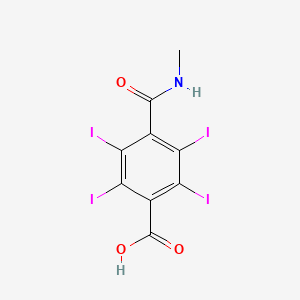
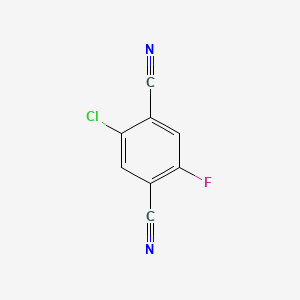
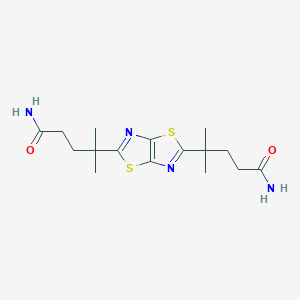
![9-ethyl-20-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B14689191.png)
